Cypermethrin

Description

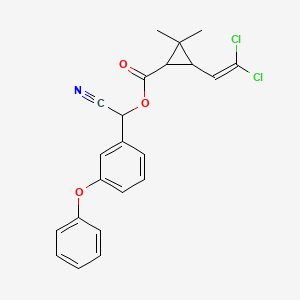

Structure

3D Structure

Properties

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023998 | |

| Record name | Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

An emulsifiable concentrate or wettable powder composed of a mixture of eight different isomers; [EXTOXNET], YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR., Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals. | |

| Record name | Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in methanol, acetone, xylene, dichloromethane, In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C)., Soluble in methanol and methylene dichloride, In water, 4X10-3 mg/L at 20 °C, Solubility in water: none | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.25 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.25 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.7X10-9 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 1.7x10-9 mmHg | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Viscous semi-solid, Colorless crystals - pure isomers | |

CAS No. |

52315-07-8, 97955-44-7 | |

| Record name | Cypermethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52315-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cypermethrin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cypermethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cypermethrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TR49121NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

70 °C, MP: 60-80 °C (technical), 60-80 °C, 158 °F | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Metabolic Journey of Cypermethrin in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypermethrin (B145020), a widely utilized synthetic pyrethroid insecticide, exhibits potent neurotoxicity in insects but is significantly less toxic to mammals due to rapid and extensive metabolic detoxification. This technical guide provides a comprehensive overview of the metabolic pathways of cypermethrin in mammalian systems. It details the core biochemical transformations, presents quantitative metabolic data, outlines key experimental methodologies, and visualizes the intricate metabolic network. A thorough understanding of these pathways is paramount for toxicological risk assessment and the development of safer insect control agents.

Introduction

Cypermethrin, a synthetic pyrethroid, acts as a potent neurotoxin in insects by targeting voltage-gated sodium channels.[1] In mammals, its selective toxicity is primarily attributed to efficient metabolic processes that rapidly convert the lipophilic parent compound into more water-soluble, excretable metabolites.[1][2] The metabolism of cypermethrin, like other xenobiotics, is broadly categorized into Phase I and Phase II reactions.[2][3] Phase I reactions, primarily hydrolysis and oxidation, introduce or expose functional groups on the cypermethrin molecule.[2] Phase II reactions then conjugate these modified compounds with endogenous molecules, further increasing their water solubility and facilitating their elimination from the body.[2]

Phase I Metabolic Pathways

The initial phase of cypermethrin metabolism is dominated by two key enzymatic processes: ester hydrolysis and oxidation.[2]

Ester Hydrolysis

The most significant detoxification pathway for cypermethrin is the cleavage of its central ester linkage.[1][4] This reaction is catalyzed by carboxylesterase (CES) enzymes, which are abundantly expressed in the mammalian liver.[2][5] The hydrolysis of cypermethrin yields two primary metabolites: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA) and 3-phenoxybenzyl alcohol (PBA).[1]

The rate of hydrolysis can be influenced by the isomeric form of cypermethrin, with trans-isomers generally being hydrolyzed more rapidly than cis-isomers.[4][6]

Oxidative Metabolism

In addition to hydrolysis, cypermethrin undergoes oxidative metabolism primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver microsomes.[2][7] Oxidation can occur at various positions on both the acid and alcohol moieties of the molecule. A key oxidative metabolite is 4'-hydroxy-3-phenoxybenzoic acid (4'-HO-3-PBA), formed through hydroxylation of the phenoxybenzyl group.[4][8] The cis-isomers of cypermethrin are more prone to oxidative metabolism compared to the trans-isomers.[9]

Phase II Conjugation Reactions

Following Phase I reactions, the resulting metabolites undergo conjugation with endogenous molecules to enhance their water solubility and facilitate excretion.[2] Common conjugation reactions for cypermethrin metabolites include:

-

Glucuronidation: Metabolites with hydroxyl groups, such as PBA and its hydroxylated derivatives, can be conjugated with glucuronic acid.[2]

-

Sulfation: Hydroxylated metabolites can also undergo sulfation.[2][8]

-

Amino Acid Conjugation: The carboxylic acid metabolite, DCCA, can be conjugated with amino acids like glycine.[10]

These conjugated metabolites are highly hydrophilic and are readily eliminated from the body, primarily through urine.[2]

Quantitative Metabolic Data

The following tables summarize key quantitative data on the metabolism and excretion of cypermethrin in mammals.

Table 1: Excretion of Cypermethrin Metabolites in Rats Following Oral Administration

| Isomer | Route of Excretion | % of Administered Dose | Metabolite(s) | Reference |

| cis-Cypermethrin | Urine | 36% | Free or conjugated DCVA | [11] |

| Feces | 30% | Parent compound | [11] | |

| trans-Cypermethrin | Urine | 59% | trans-DCVA | [11] |

| Feces | 30% | Parent compound | [11] | |

| Mixed Isomers | Urine (males) | 53% | Not specified | [11] |

| Urine (females) | 66% | Not specified | [11] | |

| Feces (males) | 27-29% | Not specified | [11] |

Table 2: Tissue Distribution of Cypermethrin in Rats Following Repeated Oral Administration

| Tissue | Concentration (mg/kg) | Reference |

| Fat | 3.91 - 5.0 | [12][13] |

| Liver | 0.97 | [12] |

| Kidneys | 0.69 | [12] |

| Skin | 1.89 | [12] |

| Whole Blood | 0.35 | [12] |

| Plasma | 0.64 | [12] |

| Ovaries | 0.03 | [12] |

| Brain | < 0.01 | [12] |

Experimental Protocols

The study of cypermethrin metabolism relies on a combination of in vivo and in vitro experimental models.

In Vivo Metabolism Studies in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of cypermethrin in a mammalian model.

Methodology:

-

Dosing: Laboratory rats are administered a single oral dose of radiolabeled (e.g., ¹⁴C) cypermethrin.[1] To trace the fate of different parts of the molecule, separate cohorts may receive labels on the cyclopropyl (B3062369) (acid) or benzyl (B1604629) (alcohol) moiety.[1]

-

Sample Collection: Urine and feces are collected at regular intervals over several days to monitor the excretion of radioactivity.[11] Blood samples may also be taken to determine the pharmacokinetic profile. At the end of the study, tissues are collected to assess for any residual radioactivity.[12]

-

Metabolite Analysis: Urine and fecal extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the metabolites.[14][15]

In Vitro Metabolism Studies using Liver Microsomes

Objective: To investigate the enzymatic basis of cypermethrin metabolism and identify the specific enzymes involved.

Methodology:

-

Preparation of Microsomes: Liver microsomes, which contain a high concentration of CYP450 enzymes, are prepared from mammalian liver tissue (e.g., rat, human) by differential centrifugation.[6]

-

Incubation: Cypermethrin is incubated with the liver microsomes in the presence of necessary cofactors, such as NADPH for CYP-mediated reactions.[6]

-

Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS or GC-MS to identify the metabolites formed.[6]

-

Enzyme Inhibition/Induction Studies: To identify specific CYP isoforms involved, experiments can be conducted with selective chemical inhibitors or inducers of different CYP enzymes.[16]

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core metabolic pathways of cypermethrin and a typical experimental workflow for its metabolic analysis.

Caption: Core metabolic pathways of Cypermethrin in mammals.

Caption: Experimental workflow for cypermethrin metabolism analysis.

Conclusion

The metabolism of cypermethrin in mammalian systems is a rapid and efficient process involving Phase I hydrolysis and oxidation, followed by Phase II conjugation reactions. The primary enzymes responsible for this detoxification are carboxylesterases and cytochrome P450s. This metabolic profile explains the selective toxicity of cypermethrin, rendering it significantly less harmful to mammals than to its target insect populations. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals engaged in the fields of toxicology, pharmacology, and insecticide development. Further research into the specific human CYP isoforms involved and their potential for drug-drug interactions is an area of ongoing interest.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Environmental Monitoring - Department of Pesticide Regulation [cdpr.ca.gov]

- 5. igbb.msstate.edu [igbb.msstate.edu]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. pjoes.com [pjoes.com]

- 9. books.rsc.org [books.rsc.org]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Cypermethrin [fao.org]

- 12. Systematic Toxicity of Cypermethrin and Alterations in Behavior of Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 544. Cypermethrin (Pesticide residues in food: 1981 evaluations) [inchem.org]

- 14. Cypermethrin toxicity in the environment: analytical insight into detection methods and microbial degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urinary Cypermethrin Metabolites among Conventional and Organic Farmers in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Environmental fate and degradation of Cypermethrin isomers in soil

An In-depth Technical Guide on the Environmental Fate and Degradation of Cypermethrin (B145020) Isomers in Soil

Introduction

Cypermethrin is a highly effective synthetic pyrethroid insecticide used extensively in agriculture and public health to control a wide range of insect pests. As a technical product, cypermethrin is a complex mixture of eight stereoisomers, which arise from its three chiral centers.[1] These isomers, often grouped into cis and trans pairs, exhibit different insecticidal activities and, critically, varying environmental behaviors.[2][3] The cis isomers are generally more insecticidally potent and persistent than their trans counterparts.[2] Due to its widespread application, understanding the environmental fate, persistence, and degradation pathways of individual cypermethrin isomers in soil is paramount for assessing its ecological risk, potential for groundwater contamination, and overall environmental impact.

This technical guide provides a comprehensive overview of the environmental fate and degradation of cypermethrin isomers in soil. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the crucial degradation pathways and analytical workflows for researchers and environmental scientists.

Environmental Fate of Cypermethrin Isomers in Soil

The behavior of cypermethrin in the soil environment is governed by a combination of its physicochemical properties and various soil characteristics. Its high hydrophobicity and low water solubility mean that its primary fate is linked to sorption and degradation within the soil matrix.

Sorption, Mobility, and Leaching

Cypermethrin isomers exhibit a very strong affinity for soil particles, particularly organic matter and clay.[2][4] This strong binding, or sorption, significantly restricts their mobility and potential for leaching into groundwater.[5][6]

-

Sorption Coefficients: The extent of sorption is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Cypermethrin has reported Koc values ranging from 20,800 to 503,000, which classifies it as immobile in soil.[5] The Freundlich adsorption coefficient (Kf), which describes the partitioning of a compound between soil and water, has been reported in the range of 33.9 to 87.0 for various soil types.[7]

-

Mobility: Due to its high sorption potential, cypermethrin is retained predominantly in the upper layers of the soil (e.g., 0-10 cm) with very limited downward movement.[7] Volatilization from moist soil surfaces is not considered a significant dissipation pathway.[5]

-

Metabolite Mobility: In contrast to the parent compound, the primary degradation products, such as 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA), are more water-soluble and mobile, posing a greater potential risk for leaching.[2]

Persistence and Degradation

Cypermethrin is considered relatively non-persistent in soils, with its degradation being primarily driven by microbial activity.[2] The rate of degradation is highly dependent on the isomer's configuration, soil properties, and environmental conditions.

-

Isomer-Specific Persistence: A consistent finding is that trans-isomers of cypermethrin degrade more rapidly in soil than cis-isomers.[2][5] The ester linkage in trans-isomers is more susceptible to hydrolysis, leading to shorter half-lives.[2]

-

Role of Microorganisms: The crucial role of microbial communities in cypermethrin degradation is demonstrated by the significantly longer persistence observed in sterile soils (half-life of 20-25 weeks) compared to natural soils (half-life of 2-4 weeks).[2]

-

Abiotic Degradation: While microbial breakdown is dominant, abiotic processes also contribute. Photodegradation can occur on the soil surface, with reported half-lives of 8-16 days.[2] Chemical hydrolysis of the ester bond is another key degradation reaction.[2][5]

Degradation Pathways of Cypermethrin in Soil

The degradation of cypermethrin in soil proceeds through several key reactions, primarily targeting the central ester linkage. The main pathway involves the cleavage of this bond, followed by the further breakdown of the resulting aromatic and cyclopropane (B1198618) moieties.

The principal degradation pathway begins with the hydrolysis of the ester bond, a reaction catalyzed by microbial carboxylesterase enzymes.[8][9] This cleavage yields two primary metabolites: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) and α-cyano-3-phenoxybenzyl alcohol. The latter is unstable and quickly transforms into 3-phenoxybenzaldehyde (B142659) (3-PBAld), which is then oxidized to the more stable 3-phenoxybenzoic acid (3-PBA).[9][10] These initial metabolites can be further mineralized by soil microorganisms into simpler compounds and eventually CO2.[5]

Factors Influencing Degradation Rate

The persistence and degradation rate of cypermethrin isomers are influenced by a complex interplay of factors:

-

Soil Properties:

-

Organic Matter and Clay Content: Higher organic matter and clay content increase sorption, which can sometimes reduce the bioavailability of cypermethrin to microbes, leading to increased persistence.[2]

-

pH: Degradation is generally more rapid in alkaline soils compared to acidic soils.[11] However, extreme pH values can inhibit microbial activity.[12] Optimal degradation by many bacterial strains occurs around neutral pH (pH 7.0).[10]

-

-

Environmental Conditions:

-

Temperature: Microbial activity and degradation rates generally increase with temperature up to an optimum, which for many degrading strains is around 30-37°C.[10][12]

-

Moisture: Adequate soil moisture is essential for microbial activity and degradation.

-

Aeration: Degradation is faster under aerobic conditions. Increased persistence is observed in anaerobic or waterlogged soils.[2]

-

-

Microbial Community: The presence, diversity, and abundance of microorganisms capable of producing ester-cleaving enzymes (carboxylesterases) are the most critical factors.[8][13] Numerous bacterial genera, including Pseudomonas, Bacillus, Rhodococcus, and Sphingomonas, have been identified as potent cypermethrin degraders.[8][10][14]

Quantitative Data Summary

The following tables summarize quantitative data on the persistence and sorption of cypermethrin isomers in soil from various studies.

Table 1: Half-life (DT50) of Cypermethrin Isomers in Soil

| Isomer(s) | Soil Type | Condition | Half-life (days) | Reference |

| Cypermethrin (mixed) | Sandy Soil | Field | 14 - 28 | [2] |

| Cypermethrin (mixed) | Various | Field/Lab | 14.4 - 105.8 | [15] |

| Cypermethrin (mixed) | Malaysian Topsoils | Field | 13.4 - 25 | [7] |

| trans-Cypermethrin | Various | Aerobic Lab | 4.1 - 17.6 | [5] |

| cis-Cypermethrin | Various | Aerobic Lab | 12.5 - 56.4 | [5] |

| Cypermethrin (mixed) | Mineral & Organic | Sterile Aerobic Lab | 140 - 175 | [2] |

| Beta-Cypermethrin | Alkaline Soil | Lab | 16.9 | [16] |

| Zeta-Cypermethrin | Not specified | Field | 14 - 28 | [17] |

| Alpha-Cypermethrin | Spiked Soil (2 mg/kg) | Unsterilized Lab | ~35 | [18] |

Table 2: Soil Sorption Coefficients for Cypermethrin

| Parameter | Soil Type | Value | Unit | Reference |

| Koc | Various | 20,800 - 503,000 | L/kg | [5] |

| Kf | Tarat Soil | 33.9 | µg^(1-1/n) (mL)^1/n g^-1 | [7] |

| Kf | Semongok Soil | 87.0 | µg^(1-1/n) (mL)^1/n g^-1 | [7] |

| Kf | Balai Ringin Soil | 78.6 | µg^(1-1/n) (mL)^1/n g^-1 | [7] |

| Kads | Peat Soil | 205 | L/kg | [19] |

| Kads | Silt Clay Soil | 140 | L/kg | [19] |

Experimental Protocols

Standardized methods are crucial for accurately assessing the environmental fate of cypermethrin. Below are outlines of typical experimental protocols.

Protocol: Soil Degradation Study (Aerobic)

This protocol describes a laboratory experiment to determine the aerobic soil metabolism and degradation rate (half-life) of cypermethrin isomers.

Methodology Details:

-

Soil Preparation: Fresh soil is collected, sieved to remove large debris, and characterized for key properties (pH, organic carbon, texture).

-

Incubation Setup: A known weight of soil is brought to a specific moisture level (e.g., 40-60% of maximum water holding capacity) and placed in incubation vessels. The soil is pre-incubated for several days to stabilize microbial activity.

-

Application: A standard solution of cypermethrin (often ¹⁴C-labeled for metabolite tracking) is applied to the soil surface and thoroughly mixed to achieve the target concentration.

-

Incubation Conditions: Samples are incubated in the dark at a constant temperature (e.g., 20-25°C). Aerobic conditions are maintained by ensuring adequate airflow. Sterile controls (e.g., autoclaved soil) are included to differentiate between biotic and abiotic degradation.

-

Sampling and Analysis: At predetermined time points, replicate samples are removed and frozen for later analysis. The concentration of the parent cypermethrin isomers and major metabolites is determined using appropriate analytical methods.

-

Kinetics: The degradation rate constant and half-life (DT50) are calculated by fitting the concentration data to a suitable kinetic model, typically first-order kinetics.

Protocol: Analytical Method for Isomer Quantification in Soil

This protocol outlines a common method for the extraction and quantification of cypermethrin isomers and its primary metabolites (DCVA, 3-PBA) from soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on EPA methodologies.[20]

References

- 1. benchchem.com [benchchem.com]

- 2. Environmental Monitoring - Department of Pesticide Regulation [cdpr.ca.gov]

- 3. Isomer selectivity in aquatic toxicity and biodegradation of cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ikm.org.my [ikm.org.my]

- 8. Determination of cypermethrin degradation potential of soil bacteria along with plant growth-promoting characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cypermethrin Degradation Pathway [eawag-bbd.ethz.ch]

- 10. Enhanced Cypermethrin Degradation Kinetics and Metabolic Pathway in Bacillus thuringiensis Strain SG4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjpbcs.com [rjpbcs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. assets.greenbook.net [assets.greenbook.net]

- 18. quora.com [quora.com]

- 19. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 20. epa.gov [epa.gov]

Enantioselective Toxicity of Cypermethrin in Non-target Aquatic Organisms: A Technical Guide

Abstract

Cypermethrin (B145020), a synthetic pyrethroid insecticide, is a chiral molecule with eight stereoisomers that exhibit significant differences in their biological activity and toxicity. While effective against target pests, its widespread use raises concerns about its impact on non-target aquatic organisms. This technical guide provides an in-depth analysis of the enantioselective toxicity of cypermethrin in aquatic environments. It summarizes quantitative toxicity data, details experimental protocols for assessing enantioselectivity, and elucidates the molecular signaling pathways involved in its toxic effects. This document is intended for researchers, scientists, and professionals in drug development and environmental toxicology to foster a deeper understanding of the stereospecific actions of chiral pesticides and to promote the development of safer, enantiomerically pure formulations.

Introduction

Synthetic pyrethroids are a major class of insecticides used globally in agriculture and public health. Cypermethrin is a Type II pyrethroid characterized by the presence of an α-cyano group, which enhances its insecticidal potency. Due to its three chiral centers, cypermethrin exists as a mixture of eight stereoisomers. It is now well-established that the insecticidal activity and the toxicity of these isomers to non-target organisms are not equal. Typically, the racemic mixture of cypermethrin is used in commercial formulations. However, research has demonstrated that specific enantiomers are responsible for the majority of the adverse effects observed in aquatic ecosystems.[1][2][3]

This guide focuses on the enantioselective toxicity of cypermethrin to non-target aquatic organisms, a critical consideration for environmental risk assessment. Understanding the differential toxicity of enantiomers is paramount for developing more target-specific and environmentally benign pesticides.

Enantioselective Toxicity: Quantitative Data

The toxicity of cypermethrin enantiomers varies significantly among different aquatic species. The 1R-cis-αS and 1R-trans-αS enantiomers have been consistently identified as the most toxic forms to a range of non-target aquatic organisms.[1][2][3][4][5]

Acute Toxicity in Aquatic Invertebrates

Aquatic invertebrates, such as cladocerans, are highly sensitive to pyrethroid insecticides. The enantioselectivity of cypermethrin toxicity is particularly pronounced in these species.

| Organism | Enantiomer | 48-hour LC50 (µg/L) | Reference |

| Ceriodaphnia dubia | 1R-cis-αS | Highly Toxic | [1][3] |

| 1R-trans-αS | Highly Toxic | [1][3] | |

| Other 6 enantiomers | Inactive | [2] | |

| Daphnia magna | 1R-cis-αS | - | [2] |

| 1R-trans-αS | - | [2] |

Note: Specific LC50 values for individual enantiomers in some studies were not provided, but the relative toxicity was clearly indicated.

Acute and Chronic Toxicity in Fish

Fish are also highly susceptible to cypermethrin, with toxicity varying among species and developmental stages. Studies on zebrafish (Danio rerio) have provided valuable insights into the enantioselective effects of cypermethrin.

| Organism | Enantiomer/Racemate | 96-hour LC50 (µg/L) | Chronic Effects (0.1 µg/L) | Reference |

| Zebrafish (Danio rerio) | 1R-cis-αS | More lethal | Significant induction of hepatic MDA; Brain lipid peroxidation | [4][6] |

| 1R-trans-αS | More lethal | Significant induction of hepatic MDA | [4][6] | |

| 1S-cis-αR | Less lethal | No significant oxidative stress | [4][6] | |

| 1S-trans-αR | Less lethal | No significant oxidative stress | [4][6] | |

| beta-cypermethrin (racemate) | - | Significant induction of hepatic MDA | [4][6] |

Toxicity in Amphibians

Amphibian populations are declining globally, with pesticide contamination being a contributing factor. The enantioselective toxicity of α-cypermethrin has been demonstrated in tadpoles of the dark-spotted frog (Rana nigromaculata).[7]

| Organism | Enantiomer | 96-hour LC50 (µg/L) | Key Findings | Reference |

| Rana nigromaculata (tadpoles) | (S)-(1R, 3R)-enantiomer | ~29 times more toxic | Delayed growth, induced oxidative stress | [7] |

| (R)-(1S, 3S)-enantiomer | Less toxic | Preferentially accumulated but also eliminated more quickly | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the enantioselective toxicity of cypermethrin.

Enantiomer Separation and Analysis

Accurate assessment of enantioselective toxicity requires the separation and quantification of individual enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed.

3.1.1. High-Performance Liquid Chromatography (HPLC) Method

-

Column: Chiral stationary phases are essential for enantiomeric separation. A Daicel Chiralcel OD-H column or two chained Chirex 00G-3019-DO columns have been used successfully.[2][8]

-

Mobile Phase: A non-polar mobile phase is typically used. For example, a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 97:3 v/v) is effective.[8]

-

Flow Rate: A flow rate of 0.4 mL/min is recommended.[8]

-

Detection: UV detection at a wavelength of 236 nm is suitable for cypermethrin.[8]

-

Procedure:

-

Prepare standard solutions of the cypermethrin racemate and, if available, individual enantiomers in the mobile phase.

-

Inject the standards into the HPLC system to determine the retention times for each enantiomer.

-

Prepare extracts from environmental or biological samples.

-

Inject the sample extracts and quantify the concentration of each enantiomer by comparing peak areas with the calibration curves of the standards.

-

3.1.2. Gas Chromatography (GC) Method

-

Column: A combination of an achiral column (e.g., HP-5) for diastereomer separation and a chiral column (e.g., a beta-cyclodextrin-based enantioselective column like BGB-172) for enantiomer separation is often used.[9][10]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector and Detector: Electron Capture Detector (ECD) is highly sensitive for halogenated compounds like cypermethrin.[9][10]

-

Temperature Program: An optimized temperature program is crucial for separating the isomers. This typically involves a gradual increase in temperature to resolve all peaks.

-

Procedure:

-

Prepare standards and sample extracts.

-

Inject into the GC system. The diastereomers will be separated on the achiral column, and the enantiomers of the cis diastereomers can be separated on the chiral column.[9]

-

Identify and quantify the peaks based on retention times and comparison with standards.

-

Aquatic Toxicity Testing

Standardized toxicity tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable data.

3.2.1. Acute Immobilisation Test with Daphnia magna (adapted from OECD Guideline 202)

-

Test Organisms: Neonates of Daphnia magna, less than 24 hours old.

-

Test Substance: Individual cypermethrin enantiomers and the racemate, dissolved in a suitable solvent (e.g., acetone) and then diluted in the test medium. A solvent control must be included.

-

Test Conditions:

-

Temperature: 20 ± 1 °C.

-

Photoperiod: 16 hours light / 8 hours dark.

-

Test vessels: Glass beakers.

-

Test duration: 48 hours.

-

-

Procedure:

-

Prepare a series of test concentrations for each enantiomer and the racemate.

-

Introduce 10 daphnids into each test vessel containing the test solution.

-

Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Calculate the 48-hour LC50 (lethal concentration for 50% of the population) for each test substance using appropriate statistical methods (e.g., probit analysis).

-

3.2.2. Fish Acute Toxicity Test with Zebrafish (Danio rerio) (adapted from OECD Guideline 210)

-

Test Organisms: Adult zebrafish.

-

Test Substance: Individual cypermethrin enantiomers and the racemate.

-

Test Conditions:

-

Temperature: 26 ± 1 °C.

-

Photoperiod: 14 hours light / 10 hours dark.

-

Test duration: 96 hours.

-

-

Procedure:

-

Acclimatize the fish to the test conditions.

-

Prepare a range of test concentrations.

-

Expose the fish to the test solutions in a semi-static or flow-through system.

-

Record mortality and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.

-

Calculate the 96-hour LC50 for each enantiomer and the racemate.

-

Biochemical Assays for Oxidative Stress

Oxidative stress is a common mechanism of pyrethroid toxicity. Key biomarkers include the activities of antioxidant enzymes and the level of lipid peroxidation.

3.3.1. Preparation of Tissue Homogenates

-

Euthanize the fish and dissect the liver and brain tissues on ice.

-

Homogenize the tissues in a cold buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Collect the supernatant for the enzyme and MDA assays.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) for normalization of enzyme activities.

3.3.2. Superoxide Dismutase (SOD) Activity Assay

The activity of SOD is often measured by its ability to inhibit the autoxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium (NBT).

3.3.3. Catalase (CAT) Activity Assay

CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at 240 nm.

3.3.4. Malondialdehyde (MDA) Assay

MDA, a marker of lipid peroxidation, is quantified by its reaction with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically at 532 nm.

Signaling Pathways and Mechanisms of Toxicity

The enantioselective toxicity of cypermethrin arises from the stereospecific interactions with its molecular targets and the subsequent activation of downstream signaling pathways.

Primary Target: Voltage-Gated Sodium Channels

The primary mode of action of pyrethroids is the disruption of voltage-gated sodium channels in the nervous system. The binding of pyrethroids to these channels is stereospecific. The toxic enantiomers (1R-cis-αS and 1R-trans-αS) bind with higher affinity, causing the channels to remain open for an extended period. This leads to prolonged sodium influx, repetitive neuronal firing, and eventual paralysis.

Induction of Oxidative Stress

Cypermethrin exposure leads to the overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[4][6][11] This imbalance between ROS generation and the antioxidant defense system can damage cellular components like lipids, proteins, and DNA.

Caption: Cypermethrin-induced oxidative stress pathway.

Apoptosis Signaling Pathway

Oxidative stress and DNA damage can trigger programmed cell death, or apoptosis. Cypermethrin has been shown to induce apoptosis in the hepatic cells of fish.[12][13] The mitochondrial pathway of apoptosis is a key mechanism.

Caption: Mitochondrial pathway of apoptosis induced by cypermethrin.

Experimental Workflow for Enantioselective Toxicity Assessment

A logical workflow is essential for a comprehensive assessment of the enantioselective toxicity of cypermethrin.

Caption: Workflow for assessing enantioselective toxicity.

Conclusion and Future Perspectives

The evidence presented in this guide unequivocally demonstrates that the toxicity of cypermethrin to non-target aquatic organisms is highly enantioselective. The 1R-cis-αS and 1R-trans-αS enantiomers are the primary contributors to the adverse effects observed. The mechanisms underlying this toxicity involve stereospecific interactions with voltage-gated sodium channels, leading to neurotoxicity, and the induction of oxidative stress and apoptosis.

This understanding has significant implications for the regulation and development of pyrethroid insecticides. The use of enantiomerically enriched or pure formulations containing only the insecticidally active and less environmentally harmful isomers presents a promising strategy to reduce the ecological risks associated with these compounds.

Future research should focus on:

-

Expanding the range of aquatic species tested to better understand the breadth of enantioselective effects.

-

Investigating the chronic and sublethal effects of individual enantiomers on endpoints such as reproduction and development.

-

Elucidating the role of other signaling pathways, such as the Nrf2-Keap1 pathway, in the response to enantiomer-specific oxidative stress.

-

Developing more cost-effective methods for the large-scale production of single, desired enantiomers.

By embracing the principles of stereochemistry in pesticide science, we can move towards more sustainable and environmentally compatible pest management strategies.

References

- 1. Cypermethrin induces apoptosis, autophagy and inflammation via ERS-ROS-NF-κB axis in hepatocytes of carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. Cypermethrin induces Sertoli cell apoptosis through mitochondrial pathway associated with calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. isca.me [isca.me]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. agc-chemicals.com [agc-chemicals.com]

- 13. researchgate.net [researchgate.net]

Cypermethrin-Induced Neurotoxicity in Vertebrate Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cypermethrin (B145020), a synthetic pyrethroid insecticide, is widely used in agriculture and public health. However, its potential for neurotoxicity in non-target vertebrate organisms is a significant concern. This technical guide provides an in-depth analysis of the molecular mechanisms underlying cypermethrin-induced neurotoxicity, drawing from extensive research on various vertebrate models. The primary mechanism of action involves the disruption of voltage-gated sodium channels, leading to neuronal hyperexcitability. Downstream effects include the induction of oxidative stress, initiation of apoptotic cell death, and modulation of various neurotransmitter systems. This guide summarizes key quantitative data, details experimental protocols for assessing neurotoxicity, and provides visual representations of the core signaling pathways involved, offering a comprehensive resource for professionals in neuroscience, toxicology, and drug development.

Core Mechanisms of Cypermethrin Neurotoxicity

Cypermethrin exerts its neurotoxic effects through a multi-faceted mechanism primarily initiated by its interaction with neuronal ion channels. This initial disruption triggers a cascade of secondary and tertiary effects, ultimately leading to neuronal dysfunction and cell death.

Primary Target: Voltage-Gated Sodium Channels

The principal molecular target of cypermethrin is the voltage-gated sodium channel (VGSC) on the neuronal membrane.[1][2][3][4][5][6] By binding to the α-subunit of these channels, cypermethrin prolongs their open state, leading to a persistent influx of sodium ions.[1][2][3][4][5][6] This sustained depolarization results in neuronal hyperexcitability, characterized by repetitive firing of action potentials, which is the primary cause of the acute toxic effects of cypermethrin.[2][3]

Secondary Targets and Downstream Effects

Beyond its primary action on VGSCs, cypermethrin also impacts other ion channels and cellular processes, contributing to its overall neurotoxicity.

-

Calcium and Chloride Channels: Cypermethrin can modulate the function of voltage-gated calcium channels (VGCCs) and chloride channels.[1][2][3] Disruption of calcium homeostasis can trigger various downstream signaling cascades, including those involved in apoptosis and neurotransmitter release.[7] Interference with chloride channels, often linked to the GABAergic system, can further contribute to neuronal hyperexcitability.[2]

-

Neurotransmitter Systems: Cypermethrin exposure has been shown to alter the levels and activity of several key neurotransmitter systems:

-

Dopaminergic System: Cypermethrin can induce dopaminergic neurotoxicity, leading to altered levels of dopamine (B1211576) and its metabolites.[2][8][9][10] This has raised concerns about its potential role in neurodegenerative diseases like Parkinson's.[2][9]

-

GABAergic System: Cypermethrin can antagonize the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain, further contributing to the hyperexcitatory state.[2][8]

-

Cholinergic System: Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine (B1216132), has been observed following cypermethrin exposure, leading to an accumulation of acetylcholine and subsequent neurotoxic effects.[11]

-

Key Signaling Pathways in Cypermethrin-Induced Neurotoxicity

The neurotoxic effects of cypermethrin are mediated by several interconnected signaling pathways, primarily revolving around oxidative stress and apoptosis.

Oxidative Stress and the Nrf2/ARE Pathway

Cypermethrin exposure leads to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress in neuronal cells.[2][8][12] This oxidative stress is a key contributor to neuronal damage. The Keap1-Nrf2/ARE signaling pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and detoxification enzymes.[13] However, the protective effect of the Nrf2/ARE pathway in cypermethrin-induced neurotoxicity is often limited and dependent on the dose and duration of exposure.[14]

References

- 1. recentscientific.com [recentscientific.com]

- 2. Sensitivity of brain cholinesterase to cypermethrin toxicity in freshwater teleost Tilapia mossambica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. benchchem.com [benchchem.com]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Current Review of Cypermethrin-Induced Neurotoxicity and Nigrostriatal Dopaminergic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A current review of cypermethrin-induced neurotoxicity and nigrostriatal dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of chlorpyrifos on cypermethrin-induced dopaminergic neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hepatoprotective and Antioxidant Effects of Nanopiperine against Cypermethrin via Mitigation of Oxidative Stress, Inflammations and Gene Expression Using qRT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of the Nrf2/HO-1 pathway in cypermethrin-induced oxidative injury of mice hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transactivation of P53 by cypermethrin induced miR-200 and apoptosis in neuronal cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]

Cypermethrin Binding Sites on the Insect Sodium Channel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cypermethrin (B145020), a Type II synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting the voltage-gated sodium channel (VGSC) in insects. This interaction prolongs the open state of the channel, leading to nerve hyperexcitability, paralysis, and eventual death. Understanding the precise binding sites and the molecular interactions between cypermethrin and the insect VGSC is critical for developing more effective and selective insecticides and for managing the growing challenge of insecticide resistance. This guide provides an in-depth overview of the current knowledge on cypermethrin binding sites, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular and experimental frameworks.

Recent research, combining computational modeling with functional genomics, has led to the development of a dual-receptor site model for pyrethroid binding on the insect sodium channel.[1] These sites, designated PyR1 and PyR2, are located in hydrophobic pockets formed at the interfaces of the channel's four homologous domains (I-IV).[2] Knockdown resistance (kdr), a major mechanism of pyrethroid resistance, is primarily caused by point mutations within or near these binding sites, which reduce the channel's sensitivity to the insecticide.[3][4]

The Dual-Receptor Site Model for Cypermethrin Binding

The insect voltage-gated sodium channel is a large transmembrane protein composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[5] Cypermethrin and other pyrethroids are thought to bind to the channel in its open state, stabilizing this conformation and preventing the channel from closing.[6][7] This action is mediated by the insecticide lodging into at least two distinct, quasi-symmetrical receptor sites.

-

Pyrethroid Receptor Site 1 (PyR1): This is the classical and most well-characterized binding site. It is located in a hydrophobic cavity at the interface between domain II and domain III.[6] The binding pocket is primarily formed by residues from the domain II S4-S5 linker helix, the IIS5 transmembrane helix, and the IIIS6 transmembrane helix.[5]

-

Pyrethroid Receptor Site 2 (PyR2): A second putative binding site, PyR2, has been identified at the interface between domain I and domain II.[8] The simultaneous binding of pyrethroid molecules to both PyR1 and PyR2 is thought to be necessary to effectively lock the sodium channel in the open state, explaining the potent insecticidal action of compounds like cypermethrin.[8]

The diagram below illustrates the interaction of cypermethrin with the insect sodium channel, leading to its toxic effect.

References

- 1. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chronology of sodium channel mutations associated with pyrethroid resistance in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity and Convergence of Sodium Channel Mutations Involved in Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Technical Guide: Soil Microbial Communities in Cypermethrin Biodegradation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cypermethrin (B145020), a synthetic pyrethroid insecticide, is extensively used in agriculture and public health to control a wide range of pests. Due to its neurotoxic properties, its persistence and accumulation in soil ecosystems pose significant environmental and health risks. Microbial biodegradation represents the primary and most effective mechanism for the dissipation and detoxification of cypermethrin residues in soil. This guide provides a comprehensive overview of the soil microbial communities, enzymatic systems, and metabolic pathways involved in the breakdown of this pesticide.

Key Microbial Players in Cypermethrin Degradation

A diverse array of soil microorganisms, including both bacteria and fungi, have demonstrated the ability to degrade cypermethrin, often utilizing it as a source of carbon and energy.

2.1 Bacterial Communities: Bacteria are the most extensively studied group of cypermethrin degraders. Numerous genera have been identified with potent degradative capabilities. Key bacterial players include:

-

Pseudomonas: Species like P. aeruginosa and P. fluorescens are frequently isolated from contaminated soils and show high degradation efficiency.[1]

-

Bacillus: A ubiquitous genus in soil, with species such as B. subtilis and B. thuringiensis being prominent degraders.[1][2][3] Bacillus thuringiensis strain SG4, for instance, can effectively degrade cypermethrin in both liquid culture and soil slurry.[2][3]

-

Rhodococcus: Known for their broad catabolic versatility, Rhodococcus species can degrade complex organic compounds, including cypermethrin.

-

Acinetobacter: Strains of Acinetobacter have been shown to efficiently degrade cypermethrin.[3]

-

Sphingobium: This genus contains strains that harbor effective pyrethroid hydrolase enzymes.

-

Other notable genera: Serratia, Stenotrophomonas, Brevibacterium, Comamonas, Lysinibacillus, and Ochrobactrum have also been reported to participate in cypermethrin biodegradation.[1][3]

2.2 Fungal Communities: Fungi, with their powerful extracellular enzymatic systems, are also significant contributors to cypermethrin degradation. Commonly implicated fungal genera include:

-

Aspergillus: Species like Aspergillus niger can degrade cypermethrin through co-metabolism and mineralization.[4][5]

-

Trichoderma: Trichoderma viride is another fungal species recognized for its ability to break down pyrethroids.[5]

-

Other reported genera: Candida and Cladosporium have also been identified in studies on pyrethroid biodegradation.[5][6]

Biochemical Pathways of Cypermethrin Biodegradation

The microbial degradation of cypermethrin is a multi-step process initiated by the cleavage of the ester bond, which is the most vulnerable site in the molecule. This is followed by the catabolism of the resulting intermediates.

Step 1: Ester Bond Hydrolysis The primary and rate-limiting step is the hydrolytic cleavage of the central ester linkage. This reaction is catalyzed by carboxylesterase or pyrethroid hydrolase enzymes. This hydrolysis breaks down cypermethrin into two primary metabolites:

-

3-phenoxybenzoic acid (3-PBA)

-

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DCVA)

This initial step is crucial as it significantly reduces the toxicity of the parent compound.

Step 2: Catabolism of 3-Phenoxybenzoic Acid (3-PBA) 3-PBA is a common and relatively stable intermediate in the degradation of many pyrethroids. However, many soil microbes have evolved pathways to mineralize it completely. The catabolism of 3-PBA typically proceeds as follows:

-

Dioxygenation: The aromatic ring of 3-PBA is cleaved by dioxygenase enzymes.

-

Intermediate Formation: This leads to the formation of central intermediates such as protocatechuic acid and catechol .

-

Ring Cleavage: These catecholic intermediates undergo further ring cleavage (either ortho or meta cleavage).

-

TCA Cycle: The resulting aliphatic products are funneled into the tricarboxylic acid (TCA) cycle, leading to complete mineralization into CO2 and water.

Step 3: Catabolism of DCVA The metabolic fate of the cyclopropane (B1198618) moiety, DCVA, is less extensively documented in scientific literature compared to 3-PBA. It is generally considered to be further metabolized, though the specific enzymes and pathways are not as clearly elucidated. This represents an area for further research.

Below is a diagram illustrating the principal biodegradation pathway of cypermethrin.

Enzymology of Cypermethrin Degradation

The enzymes responsible for pyrethroid degradation are central to the bioremediation process. Carboxylesterases are the most critical enzyme class for initiating the breakdown.

-

Carboxylesterases (EC 3.1.1.1): These enzymes belong to the α/β-hydrolase fold protein family and are responsible for the initial ester bond cleavage. Several genes encoding pyrethroid-hydrolyzing carboxylesterases have been identified and characterized.

-

Dioxygenases: These enzymes are crucial for the subsequent degradation of the aromatic intermediate, 3-PBA, by catalyzing the opening of the benzene (B151609) ring.

-

Laccases: In some fungi, laccases, which are multi-copper oxidases, have also been implicated in the transformation of pyrethroids.

Quantitative Analysis of Cypermethrin Biodegradation

The efficiency of cypermethrin biodegradation is influenced by various factors, including the microbial strain, initial pesticide concentration, temperature, and pH. The data below, compiled from various studies, illustrates these effects.

Table 1: Cypermethrin Degradation Efficiency by Various Microbial Strains

| Microbial Strain | Initial Conc. (mg/L) | Conditions | Degradation (%) | Time (days) | Reference |

| Bacillus thuringiensis SG4 | 50 | 32°C, pH 7.0 | ~80% | 15 | [2][3] |

| Lysinibacillus cresolivuorans HIS7 | 2500 | 35°C, pH 7.0 (Optimized) | 86.9% | 8 | [9] |

| Acinetobacter calcoaceticus MCm5 | 100 | Lab Medium | >85% | 10 | [10][11] |

| Brevibacillus parabrevis FCm9 | 100 | Lab Medium | >85% | 10 | [10][11] |

| Rhodococcus sp. JQ-L | 100 | 30°C, pH 7.0 | ~100% | 2.5 | |

| Enterobacter hormaechei ZK101 | 5.69 | 33.9°C, pH 6.7 | 67.6% | 5 | [10] |

| Stenotrophomonas maltophilia ZK102 | 6.6 | 38.1°C, pH 6.7 | 81.9% | 5 | [10] |

| Aspergillus niger YAT | 50 | Lab Medium | 54.8% | 7 | [7] |

| Trichoderma viride | 50 | Lab Medium | 66.1% | 14 |

Table 2: Effect of Temperature and pH on Cypermethrin Degradation by Bacillus thuringiensis SG4

| Parameter | Value | Degradation (%) after 15 days |

| Temperature | 28°C | 72.3% |

| 32°C (Optimal) | 79.9% | |

| 36°C | 76.5% | |

| pH | 5.0 | 72.5% |

| 7.0 (Optimal) | 80.8% | |

| 9.0 | 75.1% | |

| Data sourced from a study with an initial cypermethrin concentration of 50 mg/L.[2] |

Experimental Protocols

This section outlines the generalized methodologies for the isolation, characterization, and analysis of cypermethrin-degrading microorganisms.

6.1 Isolation and Screening of Degrading Microbes

The enrichment culture technique is the most common method for isolating potent pesticide-degrading microorganisms from contaminated environments.

-

Soil Sample Collection: Collect soil samples from sites with a history of cypermethrin or other pyrethroid pesticide application.

-

Enrichment: Inoculate 5-10 g of soil into a flask containing a sterile Minimal Salt Medium (MSM) . The composition of MSM typically includes (g/L): K2HPO4 (1.5), KH2PO4 (0.5), NH4Cl (1.0), NaCl (1.0), and MgSO4·7H2O (0.2).

-

Sole Carbon Source: Supplement the MSM with a specific concentration of cypermethrin (e.g., 50-100 mg/L) as the sole source of carbon and energy. This creates a selective pressure favoring the growth of microbes that can utilize the pesticide.

-

Incubation: Incubate the flasks on a rotary shaker (e.g., 150-180 rpm) at a controlled temperature (e.g., 30-35°C) for several days to weeks.

-

Sub-culturing: Periodically transfer an aliquot of the enrichment culture to fresh MSM with cypermethrin. This step is repeated several times to enrich the population of effective degraders.

-

Isolation of Pure Cultures: After several enrichment cycles, serially dilute the culture and spread it onto solid MSM agar (B569324) plates containing cypermethrin. Individual colonies that appear are picked and re-streaked to obtain pure isolates.

-

Screening: Screen the pure isolates for their degradation ability in liquid MSM. The disappearance of cypermethrin is monitored over time using analytical techniques like HPLC.

6.2 Identification of Microbial Isolates

Isolates with high degradation efficiency are identified using a polyphasic approach:

-

Morphological and Biochemical Characterization: Standard microbiological tests, including Gram staining, colony morphology, and various biochemical assays (e.g., catalase, oxidase).

-

Molecular Identification: The most definitive method is the sequencing of the 16S rRNA gene for bacteria or the Internal Transcribed Spacer (ITS) region for fungi. The obtained sequence is then compared against public databases like GenBank using BLAST for species identification.

6.3 Biodegradation Assay and Metabolite Analysis

-

Sample Preparation: At specific time intervals during the degradation experiment, withdraw aliquots of the liquid culture.

-

Extraction: Extract the residual cypermethrin and its metabolites from the aqueous medium using a solvent such as acetonitrile (B52724), acetone, or ethyl acetate. This is typically done by liquid-liquid extraction. The mixture is vigorously shaken or sonicated, and the organic phase containing the analytes is separated.

-

Concentration and Cleanup: The organic extract may be concentrated using a rotary evaporator and cleaned up using techniques like solid-phase extraction (SPE) if necessary to remove interfering substances.

-

Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is commonly used to quantify the parent cypermethrin compound. A C18 reverse-phase column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water.

-

Metabolite Identification by GC-MS/LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the intermediate metabolites. For GC-MS analysis, derivatization of polar metabolites may be required to increase their volatility. The mass spectra of the detected peaks are compared with known standards or spectral libraries for identification.

The following diagram outlines the typical experimental workflow.

Conclusion and Future Perspectives

The microbial degradation of cypermethrin is a vital process for the natural attenuation of this pesticide in soil. A wide variety of bacteria and fungi possess the enzymatic machinery, primarily carboxylesterases, to initiate its breakdown. While the catabolic pathway of the aromatic intermediate 3-PBA is well-understood, further research is needed to fully elucidate the metabolic fate of the DCVA moiety. Future work should focus on the discovery of novel, highly efficient microbial strains and consortia, the characterization of their degradative enzymes and genes, and the optimization of conditions for their application in in-situ bioremediation strategies to clean up contaminated environments. The use of molecular techniques, such as genomics and proteomics, will be instrumental in uncovering the complete genetic blueprint for cypermethrin mineralization.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Enhanced Cypermethrin Degradation Kinetics and Metabolic Pathway in Bacillus thuringiensis Strain SG4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]

- 7. enzyme-database.org [enzyme-database.org]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. open.metu.edu.tr [open.metu.edu.tr]

Alpha-Cypermethrin: A Technical Guide to Its Persistence and Mobility in Agricultural Runoff

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-cypermethrin (B165848), a highly active synthetic pyrethroid insecticide, is widely utilized in agriculture to control a broad spectrum of chewing and sucking insects.[1] Its application, however, raises significant environmental concerns, particularly regarding its persistence in soil and its potential for transport into aquatic ecosystems via agricultural runoff. This technical guide provides a comprehensive overview of the environmental fate of alpha-cypermethrin, with a focus on its persistence and mobility. It includes a summary of quantitative data, detailed experimental protocols for environmental assessment, and visualizations of key processes to support research and risk assessment activities.

Physicochemical Properties and Environmental Persistence